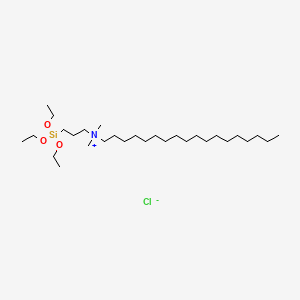
DOCOSANENITRILE
Descripción general
Descripción
Docosanonitrile is a chemical compound with the molecular formula C22H43N . It is also known by its synonyms DOCOSANENITRILE and has a molecular weight of 321.6 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of Docosanonitrile consists of 22 carbon atoms, 43 hydrogen atoms, and 1 nitrogen atom . The InChI representation of its structure is InChI=1S/C22H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-21H2,1H3 . The Canonical SMILES representation is CCCCCCCCCCCCCCCCCCCCC#N .
Physical And Chemical Properties Analysis
Docosanonitrile has a molecular weight of 321.6 g/mol . It has a complexity of 250 and a topological polar surface area of 23.8 Ų . The compound has a rotatable bond count of 19 .
Aplicaciones Científicas De Investigación
Ciencia de Materiales: Síntesis de Nanomateriales Avanzados
Docosanonitrilo se utiliza en la síntesis de nanotubos de carbono (CNT), que son integrales para el desarrollo de nanomateriales avanzados. La funcionalización de los CNT con compuestos como el docosanonitrilo mejora su solubilidad y dispersión, lo cual es crucial para su aplicación en varios campos de la nanotecnología .
Sensores Químicos: Mejora de la Sensibilidad y la Selectividad
En el campo de los sensores químicos, los CNT funcionalizados con docosanonitrilo muestran una sensibilidad y selectividad mejoradas. Estos CNT modificados pueden detectar una amplia gama de gases y productos químicos, lo que los hace valiosos para el monitoreo ambiental y aplicaciones de seguridad .
Aplicaciones Biomédicas: Sistemas de Liberación de Fármacos
La investigación indica un potencial para el docosanonitrilo en aplicaciones biomédicas, particularmente en sistemas de liberación de fármacos. Sus propiedades podrían aprovecharse para crear portadores más eficientes para agentes terapéuticos, mejorando la liberación dirigida y reduciendo los efectos secundarios .
Almacenamiento de Energía: Componentes de Baterías y Supercondensadores
La estructura química del docosanonitrilo puede contribuir al desarrollo de componentes para baterías y supercondensadores. Su incorporación en los materiales del electrodo puede mejorar la capacidad y la estabilidad del almacenamiento de energía .
Fotocatálisis: Limpieza Ambiental
La reactividad del compuesto se explora en procesos fotocatalíticos para la limpieza ambiental. Podría desempeñar un papel en la descomposición de contaminantes bajo irradiación de luz, ayudando a la purificación del agua y el aire .
Dispositivos Electrónicos: Fabricación de Semiconductores
En la fabricación de semiconductores, el docosanonitrilo se puede utilizar para modificar las propiedades superficiales de los semiconductores, mejorando su rendimiento en dispositivos electrónicos. Esta aplicación es crucial para el avance de las tecnologías electrónicas y de comunicación .
Industria Polimerica: Modificador para Propiedades de Polímeros
Se investiga el docosanonitrilo como modificador para alterar las propiedades físicas de los polímeros. Esto puede conducir a la creación de polímeros con mayor durabilidad, flexibilidad y estabilidad térmica, expandiendo sus aplicaciones industriales .
Catálisis: Material de Soporte del Catalizador
Por último, el docosanonitrilo sirve como material de soporte para catalizadores en reacciones químicas. Su estructura puede aumentar el área superficial disponible para la actividad catalítica, mejorando así la eficiencia de varios procesos químicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
Docosanonitrile, also known as Docosanol, is primarily used as an antiviral agent . Its primary target is the lipid envelope of viruses, particularly the Herpes Simplex Virus (HSV) .
Mode of Action
Docosanonitrile works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This prevents the virus from entering the cells and subsequently inhibits viral replication .
Biochemical Pathways
It is known that the compound interferes with the viral entry process, which is a crucial step in the viral replication cycle . By preventing the fusion of the viral envelope with the host cell membrane, Docosanonitrile effectively stops the virus from injecting its genetic material into the host cell, thereby halting the production of new viral particles .
Pharmacokinetics
As a topical treatment for herpes simplex labialis (cold sores), it is likely that the compound is primarily absorbed through the skin at the site of application .
Result of Action
The result of Docosanonitrile’s action is the inhibition of viral replication, which leads to a reduction in the severity and duration of cold sore symptoms . This includes a decrease in symptoms such as tingling, pain, burning, and itching .
Action Environment
The action of Docosanonitrile is influenced by the environment in which it is applied. As a topical treatment, its efficacy can be affected by factors such as the severity and stage of the cold sore, the skin’s condition at the site of application, and the frequency and consistency of application .
Análisis Bioquímico
Biochemical Properties
Docosanonitrile plays a role in various biochemical reactions, primarily due to its long aliphatic chain and nitrile functional group. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nitrile group in docosanonitrile can undergo hydrolysis to form corresponding amides and acids, facilitated by nitrilase enzymes. These interactions are essential for the compound’s metabolic processing and potential detoxification in biological systems .
Cellular Effects
Docosanonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, docosanonitrile can induce oxidative stress in cells, leading to the activation of antioxidant response elements and changes in gene expression related to stress response. Additionally, it may affect lipid metabolism due to its long aliphatic chain, impacting cellular lipid homeostasis .
Molecular Mechanism
At the molecular level, docosanonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, docosanonitrile may inhibit or activate cytochrome P450 enzymes, affecting the metabolism of other compounds. It can also interact with transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s biological activity and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of docosanonitrile can change over time. The compound’s stability and degradation are important factors to consider. Docosanonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term exposure to docosanonitrile in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of docosanonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, docosanonitrile can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining safe dosage ranges for potential therapeutic applications .
Metabolic Pathways
Docosanonitrile is involved in several metabolic pathways. It undergoes biotransformation primarily through the action of cytochrome P450 enzymes, which oxidize the nitrile group to form corresponding amides and acids. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
Within cells and tissues, docosanonitrile is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissues. This distribution pattern is important for understanding its bioavailability and potential effects on different tissues .
Subcellular Localization
Docosanonitrile’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. The compound’s localization affects its activity and function, as it may interact with specific enzymes and proteins within these compartments. Post-translational modifications and targeting signals also play a role in directing docosanonitrile to specific subcellular locations .
Propiedades
IUPAC Name |
docosanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTGJMVZTJBYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197847 | |
| Record name | Docosanonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49562-27-8 | |
| Record name | Docosanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49562-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosanonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosanonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Docosanonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWV5DFK4MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)
![N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide](/img/structure/B1600274.png)

![Pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B1600276.png)

![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)


![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)





